2-Mercaptobutyric acid

Übersicht

Beschreibung

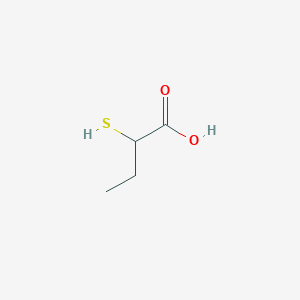

It is a thiol-containing compound, characterized by the presence of a butyric acid chain with a thiol group (–SH) attached to the second carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Mercaptobutyric acid can be synthesized through several methods. One common approach involves the esterification reaction of pentaerythritol and dibasic acid to obtain polyol under acidic conditions. This is followed by an esterification reaction between polyol and mercapto carboxylic acid to prepare a crude product of the multi-mercapto compound . Another method involves reacting 2-hydroxy-4-mercaptobutyric acid hydrochloride with propylene glycol to obtain 2-methoxy-4-mercaptobutyric acid hydrochloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions, where the reaction conditions are optimized to maximize yield and purity. The use of azeotropic water-carrying agents helps in carrying away water generated during the esterification reaction, thereby improving the efficiency of the process .

Analyse Chemischer Reaktionen

Mercaptide-Substitution Reaction

A two-step process involves reacting alkyl mercaptides with dihalobutyric acids. For example, sodium methylmercaptide reacts with α,γ-dibromobutyric acid to form sodium α,γ-bis(methylmercapto)butyric acid, which is acidified to yield the free acid .

Reaction Conditions :

-

Solvent : Chloroform, carbon tetrachloride, or toluene.

-

Temperature : 0–170°C (lower for solvent-based reactions, higher for solvent-free).

-

Acidification : Mineral acids (e.g., HCl, HBr).

Michael Addition

An alternative synthesis uses thiourea and crotonic acid in a three-step process:

-

Thiourea reacts with HCl to form an isothiouronium salt.

-

Reflux with crotonic acid followed by NaOH treatment.

-

Acidification with H₂SO₄ yields 3-mercaptopropionic acid (a structural analog) .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68.1% |

| Purity | ≥99% (GC) |

| Molecular Weight | 120.02 g/mol |

Amide-to-Acid Conversion

Hydrolysis of 2-hydroxy-4-methylthiobutyramide (HMBN) to 2-hydroxy-4-methylthiobutyric acid (HMBA) involves:

-

Initial reaction in H₂SO₄ (30–50% w/w) at 50–60°C.

Example Data :

Esterification

Mercaptobutyric acids form esters via acid-catalyzed reactions with alcohols (e.g., methanol, ethanol). These derivatives are used in polymer chemistry and drug synthesis .

Thiol-Metabolite Conjugation

Trimethoprim (TMP) reacts with mercaptobutyric acid to form a thiol-drug adduct via nucleophilic substitution. The reaction involves:

-

TMP hydroxylation to TMP-OH.

-

Reaction with mercaptobutyric acid in dichloromethane.

Analytical Data :

Pharmaceutical Development

Mercaptobutyric acid derivatives are precursors for drugs targeting metabolic disorders. For example, its esters act as intermediates in synthesizing antiviral agents .

Biochemical Studies

The compound’s thiol group enables protein modification. It covalently binds to cysteine residues, stabilizing proteins or altering enzyme activity .

Reaction Comparison Table

| Reaction Type | Conditions | Yield | Key Product |

|---|---|---|---|

| Mercaptide substitution | 0–170°C, HCl/HBr | 68–88% | α,γ-bis(alkylmercapto) acids |

| Michael addition | HCl, crotonic acid, NaOH | 68.1% | 3-Mercaptobutanoic acid |

| Hydrolysis | H₂SO₄ (30–50% w/w), 85–95°C | 88.9% | HMBA |

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its thiol group makes it a valuable reagent in thiol-ene reactions and other sulfur-based chemistry.

Biology: In biological research, 2-mercaptobutyric acid is used to study the role of thiol groups in proteins and enzymes. It serves as a model compound for understanding the behavior of thiol-containing biomolecules.

Industry: Industrially, this compound is used in the production of polymers and as a stabilizer in various chemical processes.

Wirkmechanismus

The mechanism by which 2-mercaptobutyric acid exerts its effects involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function . This interaction can modulate enzyme activity, protein folding, and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

- 3-Mercaptopropionic acid

- 4-Mercaptobutyric acid

- 2-Mercaptoethanol

Comparison: Compared to 3-mercaptopropionic acid and 4-mercaptobutyric acid, 2-mercaptobutyric acid has a unique position of the thiol group, which can influence its reactivity and interaction with other molecules. Unlike 2-mercaptoethanol, which has a hydroxyl group, this compound has a carboxylic acid group, making it more acidic and providing different chemical properties.

Biologische Aktivität

2-Mercaptobutyric acid (2-MBA) is a sulfur-containing organic compound that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of 2-MBA, focusing on its interactions with biomolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 2-mercapto-4-butyric acid, features a mercapto (-SH) group attached to a butyric acid backbone. Its molecular formula is , with a molecular weight of approximately 136.17 g/mol. The presence of the thiol group allows for significant reactivity, particularly in forming covalent bonds with other biomolecules, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of 2-MBA can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group in 2-MBA acts as a reducing agent, capable of neutralizing reactive oxygen species (ROS). This property is essential in protecting cells from oxidative stress and has implications in various diseases, including neurodegenerative disorders.

- Enzyme Inhibition : 2-MBA has been shown to inhibit specific enzymes by modifying cysteine residues in their active sites. This interaction can alter enzyme function and influence metabolic pathways.

- Protein Interactions : The ability of 2-MBA to interact with sulfhydryl groups in proteins can lead to conformational changes that affect protein function. This property is particularly relevant in studies involving protein folding and stability.

Antioxidant Properties

Research has demonstrated that 2-MBA exhibits significant antioxidant properties. A study conducted by Lee et al. (2017) found that 2-MBA effectively reduced oxidative stress markers in neuronal cells, suggesting its potential as a neuroprotective agent . The study highlighted the compound's ability to scavenge free radicals and modulate antioxidant enzyme activity.

Enzyme Inhibition Studies

In a series of experiments, 2-MBA was evaluated for its inhibitory effects on various enzymes linked to metabolic disorders. For instance, it was found to inhibit the enzyme homocysteine thiolactone hydrolase, which plays a role in homocysteine metabolism. The inhibition was attributed to the formation of a covalent bond between the thiol group of 2-MBA and the active site cysteine residue of the enzyme .

Therapeutic Applications

Several studies have explored the therapeutic applications of 2-MBA:

- Cardiovascular Health : A clinical trial assessed the effects of 2-MBA on patients with high homocysteine levels. Results indicated that supplementation with 2-MBA significantly reduced homocysteine levels, which are associated with cardiovascular risk .

- Neurological Disorders : In animal models of Alzheimer's disease, administration of 2-MBA resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests potential applications in treating neurodegenerative conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-MBA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Homocysteine | Contains sulfur | Precursor to cysteine; involved in methylation cycles |

| Cysteine | Contains thiol group | Essential amino acid; involved in protein synthesis |

| Methionine | Contains sulfur | Precursor for homocysteine; involved in methylation |

| Alpha-Ketobutyric Acid | Lacks sulfhydryl group | Simple keto acid; less reactive than 2-MBA |

Eigenschaften

IUPAC Name |

2-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPHMAVQAJGVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468502 | |

| Record name | 2-MERCAPTOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26473-48-3 | |

| Record name | 2-Mercaptobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26473-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-MERCAPTOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.